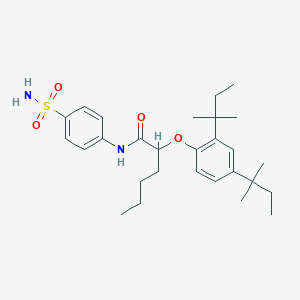

2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide

Description

This compound features a hexanamide backbone substituted with a 4-sulfamoylphenyl group at the amide nitrogen and a 2,4-di-tert-pentylphenoxy moiety at the hexanamide chain. Its synthesis likely involves coupling 2-(2,4-di-tert-pentylphenoxy)hexanoyl chloride with 4-aminobenzenesulfonamide. The bulky tert-pentyl groups enhance lipophilicity, while the sulfamoyl group may confer biological activity, such as enzyme inhibition .

Properties

Molecular Formula |

C28H42N2O4S |

|---|---|

Molecular Weight |

502.7 g/mol |

IUPAC Name |

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-sulfamoylphenyl)hexanamide |

InChI |

InChI=1S/C28H42N2O4S/c1-8-11-12-25(26(31)30-21-14-16-22(17-15-21)35(29,32)33)34-24-18-13-20(27(4,5)9-2)19-23(24)28(6,7)10-3/h13-19,25H,8-12H2,1-7H3,(H,30,31)(H2,29,32,33) |

InChI Key |

SPXDINGKMPTZDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the phenoxyalkyl intermediate: This step involves the reaction of 2,4-di-tert-pentylphenol with an appropriate alkyl halide under basic conditions to form the phenoxyalkyl intermediate.

Amidation reaction: The phenoxyalkyl intermediate is then reacted with 4-sulfamoylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final hexanamide product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine under reducing conditions.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Nucleophiles such as alkoxides or thiolates.

Major Products

Oxidation: Oxidized phenoxy derivatives.

Reduction: Amino derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor or modulator of biological pathways.

Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

N-(4-Sulfamoylphenyl)hexanamide Derivatives

- N-(4-Sulfamoylphenyl)hexanamide (CAS 4568-62-1): Lacks the 2,4-di-tert-pentylphenoxy group, resulting in reduced steric hindrance and lower logP (~0.89 similarity score) .

- (4S)-4-Methyl-N-(4-sulfamoylphenyl)hexanamide : Contains a chiral methyl group on the hexanamide chain (logP ~0.14), influencing stereospecific interactions .

N-(4-Sulfamoylphenyl)acetamide Derivatives

- 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (1): Substituted with a benzothiazole moiety (m.p. 144.2°C), suggesting enhanced rigidity compared to the flexible hexanamide chain in the target compound .

- 2-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (10): Incorporates a thiadiazole ring (m.p. 128.4°C), which may improve metabolic stability .

Physicochemical Properties

*Estimated via computational modeling due to lack of experimental data.

Biological Activity

2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide, a compound with significant potential in pharmacology and biochemistry, is noted for its structural complexity and biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide an authoritative overview.

Chemical Structure and Properties

- Chemical Formula : C28H42N2O4S

- Molecular Weight : 502.71 g/mol

- CAS Number : 162751-20-4

The compound features a phenoxy group linked to a sulfonamide moiety, which is often associated with various biological activities including anti-inflammatory and antioxidant properties.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant effects. For example, studies on related phenolic compounds have shown their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Neuroprotective Effects

In vivo studies have demonstrated that compounds structurally related to this compound can mitigate amyloid-beta-induced neurotoxicity. For instance, 2,4-di-tert-butylphenol has been shown to improve cognitive function in models of Alzheimer's disease by reducing oxidative stress and enhancing neuronal survival . This suggests that our compound may share similar neuroprotective mechanisms.

Anti-inflammatory Activity

The sulfonamide group in the compound is known for its anti-inflammatory properties. Compounds containing sulfonamide functionalities have been reported to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways. This could position this compound as a candidate for treating inflammatory conditions.

Case Studies and Research Findings

The biological activity of this compound may be attributed to several mechanisms:

- Radical Scavenging : The phenolic structure likely contributes to its ability to neutralize free radicals.

- Cell Signaling Modulation : The sulfonamide moiety may interact with specific receptors or enzymes involved in inflammatory pathways.

- Neuroprotective Pathways : Similar compounds have been shown to activate signaling pathways that promote cell survival and reduce apoptosis under stress conditions.

Q & A

Q. What are the key structural features of 2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide that influence its reactivity and interactions?

The compound’s reactivity is governed by its bulky 2,4-di-tert-pentylphenoxy group, which confers steric hindrance, and the sulfamoylphenyl moiety, which enables hydrogen bonding and polar interactions. The hexanamide linker provides flexibility, influencing conformational stability in solvent environments. These structural elements are critical in determining solubility, stability in synthetic reactions, and binding affinity in biological assays .

Q. What synthetic routes are reported for this compound, and what are critical parameters in its preparation?

A multi-step synthesis typically involves:

- Step 1 : Coupling 2,4-di-tert-pentylphenol with hexanoyl chloride to form the phenoxyhexanoyl intermediate.

- Step 2 : Reacting the intermediate with 4-sulfamoylaniline under amide-forming conditions (e.g., EDC/HOBt or DCC). Critical parameters include temperature control (0–6°C for sensitive intermediates), anhydrous conditions to prevent hydrolysis, and purification via column chromatography to isolate high-purity product .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : For confirming substituent positions and purity (e.g., H and C NMR).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC : For assessing purity (>95% is standard for research-grade material). Data from PubChem and NIST databases provide reference spectra for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) or ligands (e.g., tricyclohexylphosphine) for coupling steps .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation.

- Temperature Gradients : Use controlled heating (e.g., 95°C for aryl coupling) with reflux to enhance kinetics while avoiding decomposition .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) across multiple cell lines or biochemical systems.

- Batch-to-Batch Consistency : Ensure purity (>95% via HPLC) and confirm stereochemical stability under assay conditions.

- Control Experiments : Include positive controls (e.g., known inhibitors) and solvent controls to rule out artifacts .

Q. What computational methods are effective in predicting this compound’s interactions with biological targets?

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., sulfonamide-binding enzymes).

- MD Simulations : Assess binding stability over 100+ ns trajectories in explicit solvent models.

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data from PubChem-derived datasets .

Q. How can researchers resolve contradictions in stability studies under varying pH conditions?

- pH-Rate Profiling : Conduct kinetic studies at pH 2–12 to identify degradation pathways (e.g., hydrolysis of the sulfamoyl group at acidic pH).

- Stabilizer Screening : Add antioxidants (e.g., BHT) or buffering agents (e.g., phosphate) to mitigate decomposition.

- LC-MS Monitoring : Track degradation products in real-time to propose mechanistic pathways .

Methodological Guidance

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook and PubChem entries to ensure reproducibility .

- Synthetic Reproducibility : Document reaction parameters (e.g., molar ratios, stirring rates) in detail, as minor deviations can significantly impact yield .

- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly regarding cytotoxicity and environmental disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.